molecular formula C9H6FNO2 B2667473 2-(4-Cyano-3-fluorophenyl)acetic acid CAS No. 1097871-99-2

2-(4-Cyano-3-fluorophenyl)acetic acid

Cat. No.: B2667473
CAS No.: 1097871-99-2
M. Wt: 179.15
InChI Key: CUYMMXTVNSUGSD-UHFFFAOYSA-N
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Description

“2-(4-Cyano-3-fluorophenyl)acetic acid” is a chemical compound with the CAS Number: 1097871-99-2. It has a molecular weight of 179.15 . The IUPAC name for this compound is (4-cyano-3-fluorophenyl)acetic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6FNO2/c10-8-3-6 (4-9 (12)13)1-2-7 (8)5-11/h1-3H,4H2, (H,12,13) . This indicates the presence of a cyano group (-CN), a fluorine atom, and an acetic acid moiety in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Fluorographic Detection in Polyacrylamide Gels

A study optimized a fluorographic procedure utilizing acetic acid as the solvent for 2,5-diphenyloxazole (PPO), comparing it with existing procedures. This method showed technical advantages, such as no need to pre-fix proteins in gels, and its application for both agarose and acrylamide gels, offering a simple, sensitive, and efficient alternative for fluorographic analysis (Skinner & Griswold, 1983).

Molecular Structure and Reactivity Analysis

Research on the structural properties and reactivity of halogenated phenylacetic acids, including 2-(2-halophenyl)acetic acids where halogen = fluorine, revealed close resemblance with crystallographic data. This study provided insights into the acidity, reactivity, and vibrational spectra of these molecules, contributing to a better understanding of their chemical behavior (Srivastava et al., 2015).

Cyclometallation and Optical Properties Modification

Research into the cyclometallation of luminophores in acetic acid medium has led to the formation of complexes with bridging acetate ligands. This process allows for significant modification of their optical properties, demonstrating the potential for creating materials with customized photophysical characteristics (Katlenok & Balashev, 2012).

Fluorescence Turn-On Chemosensor Development

A fluorescence turn-on chemosensor specific for Al(3+) was developed using 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid (TPE-COOH). This probe's high selectivity and sensitivity for Al(3+) quantitation, along with its successful application in bioimaging and real-time monitoring of Al(3+) in living cells, illustrate the potential of such chemosensors in biological and environmental analysis (Gui et al., 2015).

Safety and Hazards

“2-(4-Cyano-3-fluorophenyl)acetic acid” is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(4-cyano-3-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-8-3-6(4-9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYMMXTVNSUGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of dry diisopropylamine (16.5 g, 163 mmol) in dry THF (150 mL) under nitrogen was cooled with a −78° C. dry ice/acetone bath, and n-butyl lithium (2.50 M in hexane, 65.2 mL) was added slowly. The resulting solution was warmed to ambient temperature for 10 min and then cooled to −78° C. again. HMPA (30.0 mL, 168 mmol) was added, followed by a solution of 2-fluoro-4-methylbenzonitrile (20.0 g, 148 mmol) in 50 mL of dry THF. After stirring at −78° C. for 2 hours, CO2 was bubbled through the solution for 20 min, and then the mixture was warmed slowly to 0° C. Then 1 N HCl was added until pH=2 and the mixture was extracted with EtOAc. The organic layers were washed with brine and dried over anhydrous sodium sulphate and concentrated to afford (4-cyano-3-fluorophenyl)acetic acid.
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
65.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five

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